molecular formula C18H19BrClN3O B2830085 N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 797775-73-6

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2830085
CAS No.: 797775-73-6
M. Wt: 408.72
InChI Key: LCYJLYCXOIGKSH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-16-6-1-2-7-17(16)21-18(24)13-22-8-10-23(11-9-22)15-5-3-4-14(20)12-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJLYCXOIGKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 797775-73-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19BrClN3O
  • Molecular Weight : 388.72 g/mol
  • IUPAC Name : this compound

This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antidepressant and antipsychotic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with a piperazine derivative in the presence of a base. The process can be optimized for yield and purity through various methods including solvent selection and temperature control.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound were evaluated for their antimicrobial effects using the tube dilution method. The results indicated significant activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound was assessed using the MTT assay on several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness, although it was less potent than established chemotherapeutic agents like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to cancer proliferation and microbial resistance. Molecular docking studies suggest that this compound may interact with targets such as topoisomerase II, which is crucial for DNA replication and repair .

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

  • Study on Antimicrobial Effects : A study published in MDPI demonstrated that piperazine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .
  • Anticancer Properties : Research conducted on various piperazine compounds indicated that specific modifications could enhance their anticancer activity. For example, modifications to the chlorophenyl group improved selectivity towards cancer cells while reducing toxicity to normal cells .

Table 1: Biological Activity Summary of this compound

Activity TypeMethodologyResultsComparison
AntimicrobialTube dilution methodSignificant activity against tested strainsComparable to ciprofloxacin
AnticancerMTT assayIC50 values indicate moderate potencyLess potent than 5-fluorouracil

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds with similar structures to N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, potentially leading to mood elevation and anxiety reduction.
  • Antipsychotic Properties
    • The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Studies have shown that modifications on the piperazine ring can enhance antipsychotic efficacy while reducing side effects.
  • Anti-inflammatory Effects
    • Some derivatives of this compound have demonstrated anti-inflammatory properties in preclinical models. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory pathways is crucial.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of structurally related compounds. The results indicated that modifications at the piperazine position significantly increased serotonin receptor binding affinity, correlating with enhanced antidepressant effects in animal models .

Case Study 2: Antipsychotic Activity

In a clinical trial reported in Psychopharmacology, a derivative of this compound was evaluated for its antipsychotic properties. The findings showed a marked reduction in psychotic symptoms among participants, with a favorable safety profile compared to traditional antipsychotics .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Clinical Immunology investigated the anti-inflammatory effects of related compounds in vitro. The study found that these compounds inhibited pro-inflammatory cytokine production, suggesting their potential utility in treating chronic inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho-position of the phenyl ring serves as a prime site for NAS due to its electronegativity and leaving-group potential.

Key Reactions:

  • Hydroxylation : Replacement of Br with –OH under alkaline conditions (NaOH/H₂O, 80°C), yielding N-(2-hydroxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide .

  • Amination : Reaction with ammonia or primary amines (e.g., methylamine) in ethanol under reflux forms N-(2-aminophenyl) derivatives .

Example Conditions :

ReagentSolventTemperatureTimeYield
10% NaOH (aq.)Ethanol80°C6 h72%
NH₃ (gas)DMF100°C12 h58%

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and complexation reactions:

Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated piperazinium salts .

  • Product : 2-[4-(3-chlorophenyl)-1-methylpiperazin-1-ium-1-yl]-N-(2-bromophenyl)acetamide iodide (melting point: 210–212°C) .

Acylation

  • Acetic anhydride or acetyl chloride introduces acetyl groups to the piperazine nitrogen, forming N-acetyl derivatives.

  • Conditions : Acetonitrile, reflux, 8 h (yield: 65–70%) .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentProductYield
Acidic (HCl/H₂O)6M HCl, reflux, 4 h2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid85%
Basic (NaOH/EtOH)10% NaOH, 70°C, 3 hSodium salt of the acetic acid derivative78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .

Oxidation

  • KMnO₄/H₂SO₄ : Converts the acetamide’s methylene (–CH₂–) to a ketone, forming N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetone .

  • H₂O₂/Fe²⁺ : Generates N-oxide derivatives at the piperazine nitrogen .

Reduction

  • LiAlH₄ : Reduces the acetamide to a secondary amine, yielding N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamine .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

Reaction TypeCatalystProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives with aryl boronic acids60–75%
Buchwald-HartwigPd₂(dba)₃, XPhosN-arylpiperazine variants55–68%

Example : Reaction with phenylboronic acid produces N-(2-biphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide .

Complexation with Macrocycles

The piperazine nitrogen and acetamide carbonyl can coordinate to cucurbiturils or cyclodextrins:

  • TMeQ (symmetrical tetramethyl-cucurbituril) : Forms a 1:1 inclusion complex via hydrophobic interactions, confirmed by NMR upfield shifts (Δδ = 0.3–0.5 ppm) .

Comparative Reactivity Table

Reaction TypeSite of ReactivityKey ReagentsMajor Products
NASortho-Br on phenylNaOH, NH₃Hydroxyl/amino derivatives
Piperazine alkylationPiperazine N-atomsMethyl iodide, K₂CO₃N-methylpiperazinium salts
Acetamide hydrolysis–CONH– groupHCl/NaOHCarboxylic acid/sodium salt
Suzuki couplingAryl-BrPd(PPh₃)₄, boronic acidsBiaryl-acetamide hybrids

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Substituents

Key Compounds :
Compound Name Structural Modifications Molecular Weight (g/mol) Reported Activity/Application Reference
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12) - 3-Chlorophenyl (acetamide group)
- Methyl group on piperazine
294.21 Anticonvulsant activity
N-(3-Chlorophenyl)-2-morpholinoacetamide (Compound 13) - Morpholine ring replaces piperazine 266.74 Anticonvulsant activity
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide - 4-Chloro-3-nitrophenyl (electron-withdrawing nitro group) 409.27 Unspecified pharmacological target
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide - 4-Bromo-2-methylphenyl (steric bulk from methyl group) 422.75 Unreported
N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide - 4-Nitrophenyl on piperazine (strong electron-withdrawing group) 402.34 Unreported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in and increases polarity and may enhance receptor binding affinity compared to halogen substituents (e.g., Br, Cl).
  • Piperazine Modifications :
    • Replacement of piperazine with morpholine (Compound 13 ) eliminates the basic nitrogen, altering pharmacokinetics (e.g., reduced blood-brain barrier penetration).

Analogues with Thiazole or Benzoheterocyclic Modifications

Key Compounds :
Compound Name Structural Modifications Molecular Weight (g/mol) Reported Activity/Application Reference
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) - Thiazole ring replaces phenylacetamide
- 4-Chlorophenyl on piperazine
426.96 MMP inhibitor (anti-inflammatory)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) - Dual methoxy groups on aryl rings 438.54 MMP inhibitor (anti-inflammatory)

Key Observations :

  • Thiazole Integration :
    • Compounds with thiazole rings (e.g., Compound 14 ) exhibit enhanced planarity and π-π stacking interactions, improving binding to enzyme active sites (e.g., matrix metalloproteinases).

Analogues with Sulfonyl or Benzo[d]thiazole Modifications

Key Compounds :
Compound Name Structural Modifications Molecular Weight (g/mol) Reported Activity/Application Reference
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) - Benzo[d]thiazole sulfonyl group
- 3,5-Difluorophenyl
468.45 Antimicrobial (gram-positive bacteria)

Key Observations :

  • Sulfonyl Linkers :
    • The sulfonyl group in Compound 47 enhances hydrogen-bonding capacity, improving antimicrobial efficacy.
  • Fluorine Substituents :
    • Fluorine atoms increase lipophilicity and bioavailability, enhancing membrane penetration.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position of Halogens :
    • The 2-bromo substituent in the target compound may confer higher metabolic stability compared to para-halogenated analogues (e.g., ), as ortho-substituents often hinder enzymatic oxidation.
  • Piperazine Flexibility :
    • Compounds with rigidified piperazine moieties (e.g., spirocycles in ) show reduced conformational freedom, which may limit receptor interaction.
  • Hybrid Structures :
    • Integration of thiazole or benzoheterocycles (e.g., ) broadens pharmacological profiles but complicates synthetic routes.

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